molecular formula C4F7I B3040717 Heptafluoro-1-iodobut-1-ene CAS No. 231953-39-2

Heptafluoro-1-iodobut-1-ene

Cat. No.: B3040717
CAS No.: 231953-39-2
M. Wt: 307.94 g/mol
InChI Key: QXJDESBAUIILLG-UPHRSURJSA-N
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Description

Heptafluoro-1-iodobut-1-ene is a fluorinated organic compound with the molecular formula C4F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a butene backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoro-1-iodobut-1-ene can be synthesized through several methods. One common approach involves the reaction of heptafluorobutene with iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-1-iodobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptafluoro-1-iodobut-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptafluoro-1-iodobut-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms, which enhance its electrophilic nature .

Comparison with Similar Compounds

Uniqueness: Heptafluoro-1-iodobut-1-ene stands out due to its combination of fluorine and iodine atoms, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring high precision and specific chemical properties .

Properties

IUPAC Name

(Z)-1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJDESBAUIILLG-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)I)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\F)/I)(\C(C(F)(F)F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397616
Record name (1Z)-Perfluoro-1-iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113612-30-9
Record name (1Z)-Perfluoro-1-iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptafluoro-1-iodobut-1-ene
Reactant of Route 2
Heptafluoro-1-iodobut-1-ene
Reactant of Route 3
Heptafluoro-1-iodobut-1-ene

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